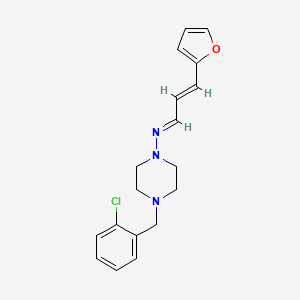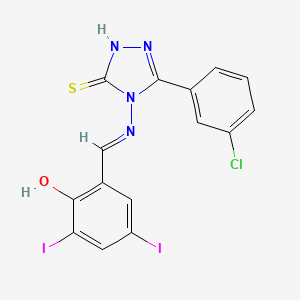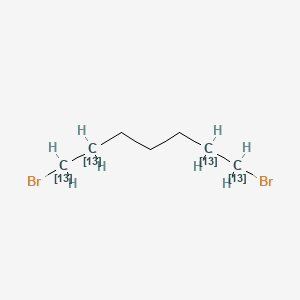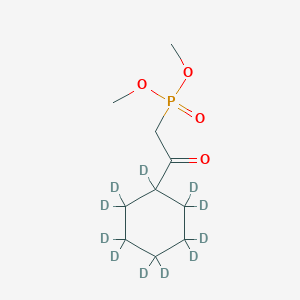
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 is a deuterated compound used primarily in scientific research. It is an isotope-labeled analog of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester, which is often utilized as an intermediate in chemical synthesis and pharmaceutical research . The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterated product. Additionally, purification steps such as distillation and recrystallization are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as an isotope-labeled compound for tracing metabolic processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester: The non-deuterated analog, used in similar applications but without the benefits of isotope labeling.
NLG919: A potent indoleamine-2,3-dioxygenase (IDO) pathway inhibitor, used in cancer research.
Uniqueness
The primary uniqueness of (2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11 lies in its deuterium labeling. This feature enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy, providing more precise and accurate results compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C10H19O4P |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanone |
InChI |
InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3/i3D2,4D2,5D2,6D2,7D2,9D |
Clé InChI |
FTZNMXSYERMMBC-QFAYMVOLSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)CP(=O)(OC)OC)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
COP(=O)(CC(=O)C1CCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)


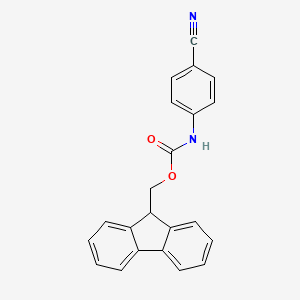
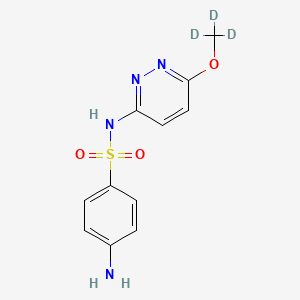




![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)
